Benzyl Isothiocyanate

Catalog No.
S520953
CAS No.
622-78-6
M.F
C8H7NS
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl Isothiocyanate

CAS Number

622-78-6

Product Name

Benzyl Isothiocyanate

IUPAC Name

isothiocyanatomethylbenzene

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

MDKCFLQDBWCQCV-UHFFFAOYSA-N

SMILES

S=C=NCC1=CC=CC=C1

solubility

0.109 mg/mL at 25 °C
Insoluble in water
Soluble (in ethanol)

Synonyms

benzyl isothiocyanate, benzylisothiocyanate, phenylmethyl isothiocyanate, PMITC cpd

Canonical SMILES

C1=CC=C(C=C1)CN=C=S

The exact mass of the compound Benzylisothiocyanate is 149.0299 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.30e-04 m0.109 mg/ml at 25 °c0.109 mg/ml at 25 °cinsoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758206. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-cancer Properties

Research suggests that BITC might possess anti-cancer properties. Studies have shown it can induce cell death (apoptosis) in various cancer cell lines (). It might also inhibit the growth and proliferation of cancer cells and reduce tumor formation (). However, more research is needed to understand its effectiveness and mechanisms in humans.

Anti-inflammatory Effects

BITC exhibits anti-inflammatory properties. Studies indicate it can suppress the production of inflammatory mediators like cytokines and enzymes (). This suggests its potential role in managing chronic inflammatory diseases like arthritis and inflammatory bowel disease.

Antibacterial Activity

Research suggests BITC possesses antibacterial activity against various foodborne pathogens (). This property could be useful in developing natural food preservatives or antimicrobials.

Other Research Areas

BITC is being investigated for its potential benefits in other areas, including:

  • Neurological disorders: Studies suggest BITC might have neuroprotective effects and could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's ().
  • Diabetes: Research indicates BITC might improve blood sugar control and insulin sensitivity ().

Benzyl isothiocyanate, with the chemical formula C8_8H7_7NS, is an organic compound belonging to the class of isothiocyanates. It is characterized by the presence of a benzyl group attached to a thiocyanate functional group. This compound is derived from benzyl glucosinolate, which is found in various cruciferous vegetables such as mustard and horseradish. Benzyl isothiocyanate has garnered attention for its potential health benefits, particularly in cancer prevention and antimicrobial activity .

Research suggests that BITC exerts its biological effects through various mechanisms, including:

  • Induction of detoxification enzymes: BITC can activate enzymes involved in detoxification pathways, potentially protecting cells from carcinogens and other harmful compounds [].
  • Antioxidant activity: BITC may act as an antioxidant, scavenging free radicals that can damage cells [].
  • Anti-inflammatory effects: BITC might suppress the production of inflammatory mediators, reducing inflammation [].
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  • Lipid Interactions: Its ability to interact with phosphatidylethanolamine suggests potential implications for cell membrane integrity and signaling pathways .
  • Benzyl isothiocyanate exhibits various biological activities:

    • Anticancer Properties: Research indicates that it can inhibit tumorigenesis in animal models by reducing the formation of DNA adducts associated with carcinogens like benzo[a]pyrene. In studies, it has been shown to significantly reduce lung tumor induction in mice .
    • Antimicrobial Effects: The compound demonstrates antibacterial properties, making it a candidate for use in food preservation and as a therapeutic agent against bacterial infections .

    Benzyl isothiocyanate can be synthesized through several methods:

    • Enzymatic Conversion: The most common synthesis occurs when benzyl glucosinolate interacts with the enzyme myrosinase. This enzymatic reaction converts the glucosinolate into benzyl isothiocyanate upon tissue disruption of the plant material .
    • Chemical Synthesis: It can also be produced through the reaction of benzylamine with carbon disulfide followed by hydrolysis, although this method is less common in natural product chemistry.

    Benzyl isothiocyanate has various applications across different fields:

    • Food Industry: Due to its antimicrobial properties, it is used as a natural preservative in food products.
    • Pharmaceuticals: Its anticancer properties make it a subject of interest for developing cancer prevention strategies and therapeutic agents.
    • Agriculture: Used as a biofumigant for soil treatment to suppress soil-borne pathogens and pests.

    Benzyl isothiocyanate shares similarities with other isothiocyanates but possesses unique characteristics:

    Compound NameStructureUnique Features
    Phenethyl IsothiocyanateC9_9H9_9NSDerived from phenethyl glucosinolate; more potent against certain cancers .
    Allyl IsothiocyanateC4_4H5_5NSFound in mustard oil; known for strong antimicrobial effects .
    Methyl IsothiocyanateC4_4H7_7NSUsed as a soil fumigant; highly volatile and toxic .

    Benzyl isothiocyanate stands out due to its specific source from benzyl glucosinolate and its significant role in cancer prevention through mechanisms that inhibit carcinogen activation. Its unique structure allows for distinct interactions with biological molecules compared to other similar compounds.

    Structural Characteristics and Molecular Configuration

    Benzyl isothiocyanate (C$$8$$H$$7$$NS, molecular weight: 149.21 g/mol) consists of a benzene ring linked to a methyl group bearing an isothiocyanate functional group (-N=C=S). Key structural features include:

    • Bond angles: The N=C=S moiety adopts a linear geometry (180°), while the C-S bond length measures approximately 1.61 Å.
    • Spectroscopic signatures:
      • IR: Strong absorption at 2050–2100 cm$$^{-1}$$ (N=C=S stretching).
      • $$^1$$H NMR: Aromatic protons (δ 7.2–7.4 ppm), methylene protons (δ 4.6 ppm).
      • $$^{13}$$C NMR: N=C=S carbon at δ 132–135 ppm.

    The compound’s planar structure facilitates interactions with biological targets, such as enzymes involved in carcinogen detoxification.

    Synthetic Routes and Methodological Advancements

    Organic Synthesis from Benzylamine and Thiocarbonyl Chloride

    The most widely used method involves reacting benzylamine with thiophosgene (Cl$$2$$C=S) or carbon disulfide (CS$$2$$) under controlled conditions:

    Procedure:

    • Dithiocarbamate formation: Benzylamine reacts with CS$$2$$ in dimethyl sulfoxide (DMSO) under nitrogen to form benzyl dithiocarbamate.
      $$
      \text{C}
      6\text{H}5\text{CH}2\text{NH}2 + \text{CS}2 \rightarrow \text{C}6\text{H}5\text{CH}_2\text{NHCSS}^- \text{Na}^+
      $$
    • Desulfurization: Triton-B (benzyltrimethylammonium hydroxide) catalyzes the decomposition of dithiocarbamate to BITC:
      $$
      \text{C}6\text{H}5\text{CH}2\text{NHCSS}^- \xrightarrow{\text{Triton-B}} \text{C}6\text{H}5\text{CH}2\text{NCS} + \text{H}_2\text{S}
      $$

    Optimization:

    • Yield: Up to 97% with CS$$_2$$/Triton-B.
    • Catalysts: PEG-400 enhances reaction efficiency in biphasic systems.
    ReagentCatalystTemperatureYield (%)
    CS$$_2$$Triton-B25°C97
    ThiophosgeneTriethylamine0°C85

    Catalyzed Reactions Involving Benzoyl Chloride and Potassium Thiocyanate

    An alternative route employs benzoyl chloride (C$$6$$H$$5$$COCl) and potassium thiocyanate (KSCN):

    Mechanism:

    • Nucleophilic substitution: KSCN displaces chloride from benzoyl chloride:
      $$
      \text{C}6\text{H}5\text{COCl} + \text{KSCN} \rightarrow \text{C}6\text{H}5\text{COSCN} + \text{KCl}
      $$
    • Rearrangement: The intermediate undergoes Curtius-like rearrangement to BITC:
      $$
      \text{C}6\text{H}5\text{COSCN} \rightarrow \text{C}6\text{H}5\text{CH}2\text{NCS} + \text{CO}2
      $$

    Conditions:

    • Solvent: Dichloromethane/acetone (1:1).
    • Catalyst: PEG-400 reduces reaction time to 2 hours.

    Natural Biosynthesis in Cruciferous Vegetables

    BITC is derived from the enzymatic hydrolysis of glucotropaeolin, a glucosinolate abundant in Brassica species (e.g., cabbage, mustard):

    Pathway:

    • Glucosinolate synthesis: Phenylalanine is converted to glucotropaeolin via chain elongation and sulfation.
    • Myrosinase activation: Tissue damage (e.g., chewing) releases myrosinase, which cleaves glucotropaeolin:
      $$
      \text{Glucotropaeolin} \xrightarrow{\text{Myrosinase}} \text{BITC} + \text{Glucose} + \text{HSO}_4^-
      $$

    Microbial production: Recent advances involve expressing Arabidopsis thaliana sulfotransferase and Brevicoryne brassicae myrosinase in E. coli for BITC synthesis.

    Melting Point

    Benzyl isothiocyanate exhibits a melting point range of 24-41°C, with variations reported across different sources [1] [2] [3]. The most commonly cited value is 41°C [1] [3], although commercial suppliers report values as low as 24°C [2]. This variation may be attributed to differences in purity levels and measurement conditions. The relatively low melting point indicates that benzyl isothiocyanate exists as a liquid at room temperature under standard conditions.

    Boiling Point

    The boiling point of benzyl isothiocyanate demonstrates remarkable consistency across multiple literature sources, consistently reported as 242-243°C at standard atmospheric pressure (760 mmHg) [1] [4] [2] [3]. This narrow range indicates high reliability in the measurement of this physical parameter. The boiling point reflects the compound's moderate volatility and the strength of intermolecular forces present in the liquid phase.

    Density

    Benzyl isothiocyanate possesses a density of 1.125 g/mL at 25°C [1] [5] [2] [3]. This value represents the standard reference density and indicates that the compound is denser than water. The density measurement is typically conducted under controlled temperature conditions to ensure accuracy and reproducibility. Some sources report a slight variation with values of 1.12 g/cm³ [2], which falls within acceptable measurement tolerances.

    Solubility in Polar and Nonpolar Solvents

    Aqueous Solubility

    Benzyl isothiocyanate demonstrates limited solubility in water, with reported values of 0.1 g/L [3] and experimental measurements ranging from 109-153 mg/L [6]. The compound's hydrophobic aromatic ring structure and the isothiocyanate functional group contribute to its poor aqueous solubility. Significantly, benzyl isothiocyanate undergoes hydrolysis in aqueous solutions [3] [7], which complicates accurate solubility determinations. The hydrolysis reaction leads to the formation of benzylamine and carbon dioxide, making the compound moisture-sensitive [3].

    Polar Organic Solvents

    Benzyl isothiocyanate exhibits excellent solubility in polar organic solvents. The compound shows high solubility in dimethyl sulfoxide (DMSO) at 29 mg/mL (194.35 mM) [8], ethanol, and chloroform [9]. This enhanced solubility in polar organic media results from favorable intermolecular interactions between the compound's polar isothiocyanate group and the solvent molecules. The ability to dissolve readily in polar organic solvents makes benzyl isothiocyanate suitable for various analytical and synthetic applications.

    Nonpolar Organic Solvents

    The compound demonstrates significant solubility in nonpolar organic solvents, including dichloromethane and acetone [10]. The aromatic benzyl moiety provides lipophilic character, facilitating dissolution in nonpolar media. The partition coefficient (LogP) of 3.16 [11] [6] indicates a strong preference for organic phases over aqueous phases, confirming the compound's lipophilic nature. This high partition coefficient suggests that benzyl isothiocyanate will preferentially distribute into organic solvents when present in biphasic systems.

    Spectroscopic Identification: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

    Nuclear Magnetic Resonance Spectroscopy

    ¹H Nuclear Magnetic Resonance

    The ¹H Nuclear Magnetic Resonance spectrum of benzyl isothiocyanate provides characteristic signals that enable structural identification [12] [13]. The spectrum typically displays signals corresponding to the aromatic protons of the benzyl group in the region of 7.2-7.4 ppm, consistent with monosubstituted benzene derivatives [14]. The methylene protons (CH₂) attached to the aromatic ring appear as a singlet around 4.7 ppm, reflecting the electronic environment influenced by both the aromatic ring and the isothiocyanate group. The chemical shift values are characteristic of benzylic protons adjacent to electron-withdrawing groups.

    ¹³C Nuclear Magnetic Resonance

    Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts. The isothiocyanate carbon (N=C=S) typically appears in the region around 130-140 ppm, while the aromatic carbons display signals in the range of 125-140 ppm. The benzylic carbon connected to the isothiocyanate nitrogen shows a distinctive chemical shift around 45-50 ppm, influenced by the electron-withdrawing nature of the isothiocyanate group.

    Infrared Spectroscopy

    Infrared spectroscopy provides definitive identification of benzyl isothiocyanate through its characteristic absorption bands [15] [16]. The most diagnostic absorption is the isothiocyanate stretch (N=C=S) appearing at 2040 cm⁻¹ [16], which falls within the typical range of 2060-2105 cm⁻¹ for organic isothiocyanates [17]. This frequency distinguishes isothiocyanates from thiocyanates, which absorb around 2140 cm⁻¹ [17].

    Additional characteristic absorptions include aromatic C-H stretching vibrations in the region of 3000-3100 cm⁻¹ [18], aromatic C=C stretching at approximately 1600 and 1500 cm⁻¹ [18], and aromatic C-H bending vibrations in the fingerprint region below 1000 cm⁻¹ [18]. The benzyl C-H stretching appears around 2900-3000 cm⁻¹, while the aromatic substitution pattern can be identified through characteristic bending vibrations in the 700-900 cm⁻¹ region.

    Mass Spectrometry

    Mass spectrometric analysis of benzyl isothiocyanate reveals characteristic fragmentation patterns that confirm molecular structure [12] [15]. The molecular ion peak appears at m/z 149, corresponding to the molecular weight of 149.21 g/mol [12]. The base peak occurs at m/z 91, representing the tropylium ion [C₇H₇]⁺, which is characteristic of benzyl-containing compounds [12]. This fragment results from the loss of the isothiocyanate group (NCS, 58 mass units) from the molecular ion.

    Additional significant fragments include peaks at m/z 65 (13.6% relative intensity), m/z 89 (4.1% relative intensity), and m/z 121 (1.1% relative intensity) [12]. The fragmentation pattern demonstrates the typical behavior of benzyl isothiocyanates, with preferential cleavage at the benzylic position to form the stable tropylium ion. The molecular ion peak intensity of 18.6% indicates moderate stability of the molecular ion under electron ionization conditions.

    Botanical Sources: Brassica Species and Tropaeolum majus

    Benzyl isothiocyanate occurs naturally across diverse plant families, with the most significant concentrations found in Tropaeolaceae and Brassicaceae species. The compound is derived from the enzymatic hydrolysis of benzyl glucosinolate (glucotropaeolin) by the enzyme myrosinase, which is activated upon tissue disruption [1] [2] [3].

    Tropaeolum majus represents the most abundant natural source of benzyl isothiocyanate, containing glucotropaeolin as its primary glucosinolate [2] [3]. Research demonstrates that benzyl isothiocyanate is present in all parts of Tropaeolum majus, including seeds, leaves, and stems [2]. The biosynthetic capacity for glucotropaeolin synthesis varies significantly among plant tissues, with leaves serving as the primary site of biosynthesis [3]. Studies indicate that the content increases from approximately 5 mg of benzyl glucosinolate in fresh seeds to between 200 and 400 mg in adult plants, depending on plant size [3]. The incorporation levels of radiolabeled phenylalanine, the precursor compound, reach approximately 30% in green leaves, while other tissues show incorporation levels ranging from 0 to 5% [3].

    Brassica species constitute another important source of benzyl isothiocyanate, though typically in lower concentrations compared to Tropaeolum majus. Among Brassicaceae family members, Lepidium sativum (garden cress) demonstrates exceptionally high glucotropaeolin content, with concentrations reaching 57.4 ± 1.1 mg/g dry weight [4] [5]. This species exhibits superior conversion efficiency, with studies showing that Lepidium sativum seed meal produces benzyl isothiocyanate with higher toxicity levels (LC50 = 5.29 ppm) compared to other isothiocyanates [6]. The high glucotropaeolin content makes garden cress particularly valuable for commercial benzyl isothiocyanate extraction [7] [8].

    Other significant Brassica sources include Alliaria petiolata (garlic mustard), which contains benzyl isothiocyanate as a breakdown product of glucotropaeolin [1] [9] [10]. This species has gained attention due to its invasive properties in North American forests, where benzyl isothiocyanate contributes to its allelopathic effects [10]. Brassica juncea and Brassica nigra primarily contain sinigrin rather than glucotropaeolin, resulting in lower benzyl isothiocyanate concentrations [6] [11] [12].

    Non-Brassicaceae sources include Salvadora persica (miswak), where benzyl isothiocyanate comprises over 98% of the volatile compounds in root sticks [13]. Carica papaya seeds represent another valuable source, with benzyl isothiocyanate content varying significantly based on fruit maturity, with quarter-ripe fruit seeds showing the highest potential for benzyl isothiocyanate production [14].

    Plant SpeciesFamilyPrimary GlucosinolateBITC Content (mg/g DW)Primary Tissue
    Tropaeolum majusTropaeolaceaeGlucotropaeolin5.0-15.0All parts
    Lepidium sativumBrassicaceaeGlucotropaeolin57.4 ± 1.1Seeds, sprouts
    Alliaria petiolataBrassicaceaeGlucotropaeolin2.1-6.8Leaves, roots
    Salvadora persicaSalvadoraceaeBenzyl glucosinolate15.2-24.1Roots, stems
    Carica papayaCaricaceaeBenzyl glucosinolate6.5-68.8Seeds

    Optimization of Extraction Techniques

    Solvent-Based Extraction Using Dichloromethane and Methanol

    Solvent-based extraction methods represent the most widely employed approaches for benzyl isothiocyanate isolation, with dichloromethane and methanol serving as the primary solvents. The selection of appropriate solvents critically impacts extraction efficiency due to the chemical properties of benzyl isothiocyanate and its susceptibility to degradation under certain conditions [15] [16].

    Dichloromethane extraction has emerged as the most effective solvent system for benzyl isothiocyanate recovery. Research demonstrates that chloroform and dichloromethane, both halogenated solvents, provide the highest extraction yields, with fresh Salvadora persica samples yielding 2.41% w/w benzyl isothiocyanate using cold chloroform extraction [16]. The superior performance of halogenated solvents is attributed to their optimal polarity for benzyl isothiocyanate solubility and their inability to react with the isothiocyanate functional group [15] [16].

    The extraction protocol typically involves tissue homogenization followed by dichloromethane extraction. For Tropaeolum majus hairy root cultures, the optimized procedure requires homogenization in 50 mM sodium phosphate buffer at pH 7.5, followed by hydrolysis for 60 minutes at 37°C [17]. The hydrolysis products are then extracted with dichloromethane (3 × 50 mL), and the dichloromethane phase is separated by centrifugation, dried over anhydrous sodium sulfate, and concentrated under vacuum [17]. This method achieves approximately 87% conversion of glucotropaeolin to benzyl isothiocyanate under optimal conditions [17].

    Methanol extraction presents both advantages and significant limitations for benzyl isothiocyanate recovery. While methanol is effective for initial glucosinolate extraction from plant tissues, it poses substantial risks for benzyl isothiocyanate stability [18] [19]. Studies reveal that hydroxylated solvents, including methanol and ethanol, react directly with benzyl isothiocyanate to form inactive thiocarbamate derivatives [18]. Specifically, methanol converts benzyl isothiocyanate to O-methyl benzyl thiocarbamate, while ethanol produces O-ethyl benzyl thiocarbamate [18]. This chemical transformation results in significant losses of bioactive compound, with ethanol extraction yielding only 0.063% w/w compared to 2.41% w/w with chloroform [16].

    Despite these limitations, methanol remains valuable for glucosinolate extraction when followed by appropriate conversion and extraction procedures. The standard protocol employs 70% methanol in water, heated at 75°C for 10 minutes according to ISO 9167-1 norm [20] [19]. This method effectively extracts glucosinolates from plant material, though subsequent conversion to isothiocyanates requires careful pH and solvent management to prevent degradation [19].

    Optimization parameters for solvent-based extraction include temperature control, extraction time, and sample-to-solvent ratios. Cold extraction methods generally preserve benzyl isothiocyanate integrity better than heat-assisted extraction. Soxhlet extraction with chloroform, while more efficient than cold extraction in terms of time, results in lower benzyl isothiocyanate yields (0.88% w/w) compared to cold chloroform extraction (2.41% w/w), likely due to thermal degradation of the volatile compound [16].

    Extraction MethodSolventBITC Yield (% w/w)Temperature (°C)Time (hours)
    Cold MacerationChloroform2.412524
    Cold MacerationAcetone0.122524
    Cold MacerationEthanol0.0632524
    Soxhlet ExtractionChloroform0.88658
    Dichloromethane SequentialDCM1.2-1.8372

    Aqueous Extraction and Hydrolysis of Glucotropaeolin

    Aqueous extraction and hydrolysis represents an environmentally friendly approach that mimics natural enzymatic processes occurring in plant tissues. This method relies on the endogenous myrosinase enzyme present in plant materials to convert glucotropaeolin to benzyl isothiocyanate in aqueous media [17] [21].

    Enzymatic hydrolysis optimization requires careful control of multiple parameters to maximize benzyl isothiocyanate yield. Research on Tropaeolum majus hairy root cultures has established optimal conditions for endogenous glucotropaeolin hydrolysis [17]. The process begins with tissue homogenization in ice-cold sodium phosphate buffer (50 mM, pH 7.5) to preserve enzyme activity while initiating glucosinolate-myrosinase contact [17]. The optimal pH of 7.5 significantly outperforms the enzyme's catalytic optimum of pH 5.5, achieving 87% conversion of glucotropaeolin to benzyl isothiocyanate compared to 54% at the lower pH [17].

    Temperature control proves critical for enzymatic efficiency and product stability. The optimal temperature of 37°C represents a balance between enhanced enzymatic activity and prevention of thermal degradation [17] [22]. Studies demonstrate that myrosinase activity increases 2-3 fold when temperature is elevated from ambient conditions (20-25°C) to 37°C [22]. However, temperatures exceeding 40°C begin to denature the enzyme, while temperatures below 30°C result in suboptimal conversion rates [22].

    Substrate concentration optimization varies depending on the analytical method employed. For spectrophotometric assays, glucotropaeolin concentration of 0.2 mM provides optimal results, representing the saturation point where all enzyme molecules are bound with substrate [22]. For pH-stat methods, higher concentrations (5.0 mM) are employed, though concentrations exceeding this level may exhibit inhibitory effects due to product inhibition by formed isothiocyanates [22].

    Reaction time optimization studies reveal that maximum benzyl isothiocyanate yields are achieved after 60 minutes of incubation [17]. Extended incubation periods beyond 90 minutes result in decreased benzyl isothiocyanate concentrations due to secondary degradation reactions and the formation of unidentified compounds [17]. The time course typically shows rapid initial conversion during the first 30 minutes, followed by slower conversion rates until completion at 60 minutes [17].

    Ascorbic acid supplementation significantly enhances both the rate of glucotropaeolin hydrolysis and benzyl isothiocyanate stability. The optimal ascorbic acid concentration of 100 μM prevents oxidative degradation of benzyl isothiocyanate while maintaining enzyme activity [17]. This antioxidant effect is particularly important during extended incubation periods and subsequent extraction procedures [17].

    Sample preparation parameters critically influence extraction efficiency. Particle size reduction to 90-120 μm provides optimal surface area for enzyme-substrate interaction without creating excessive fines that impede solvent flow [21]. The sample-to-solvent ratio of 1:20 (w/v) ensures adequate hydration for enzymatic activity while maintaining practical extraction volumes [21].

    For Carica papaya seeds, optimized enzymatic conversion conditions include pH 4.8, temperature 40°C, and enzymolysis time of 27 minutes [21]. These conditions differ from Tropaeolum majus optimization, reflecting species-specific enzyme characteristics and substrate availability [21]. The subsequent steam distillation for 2 hours, followed by dichloromethane extraction (3 × volume), provides effective benzyl isothiocyanate recovery [21].

    Optimization ParameterOptimal ValueEffect on BITC YieldMeasurement Method
    pH7.5 (endogenous)87% conversion vs 54% at pH 5.5pH-stat titration
    Temperature37°C ± 2°C2-3x activity increase from 25°CSpectrophotometric assay
    Substrate Concentration0.2 mM (spectrophotometric)Saturation achievedHPLC analysis
    Reaction Time60-90 minutesMaximum at 60 minTime-course HPLC
    Ascorbic Acid100 μMPrevents degradationHPLC quantification
    Sample-to-Solvent Ratio1:20 (w/v)Optimal mass transferGravimetric analysis

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Solid
    Pale yellowish liquid; Strong penetrating aroma

    XLogP3

    3.2

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    149.02992040 g/mol

    Monoisotopic Mass

    149.02992040 g/mol

    Boiling Point

    242.00 to 243.00 °C. @ 760.00 mm Hg

    Heavy Atom Count

    10

    Density

    1.121-1.127

    LogP

    3.16 (LogP)
    3.16

    Appearance

    Solid powder

    Melting Point

    41 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    871J6YOR8Q

    GHS Hazard Statements

    Aggregated GHS information provided by 1423 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H319 (99.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (99.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    0.02 mmHg

    Pictograms

    Irritant

    Irritant

    Other CAS

    622-78-6

    Wikipedia

    Benzyl_isothiocyanate
    5-Aza-7-deazapurine

    Use Classification

    Food additives -> Flavoring Agents
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    General Manufacturing Information

    Benzene, (isothiocyanatomethyl)-: ACTIVE

    Dates

    Last modified: 08-15-2023

    A multidrug resistance-associated protein inhibitor is a potential enhancer of the benzyl isothiocyanate-induced apoptosis induction in human colorectal cancer cells

    Qifu Yang, Toshiyuki Nakamura, Masayuki Seto, Miku Miyagawa, Wensi Xu, Beiwei Zhu, Shintaro Munemasa, Yoshiyuki Murata, Yoshimasa Nakamura
    PMID: 33880814   DOI: 10.1002/jbt.22791

    Abstract

    The increasing drug efflux through the ATP-binding cassette (ABC) transporters is the most plausible mechanism that mediates resistance to the anticancer phytochemicals, such as benzyl isothiocyanate (BITC), as well as chemotherapy drugs. To identify a potential component to overcome this resistance by combinatory utilization, we focused on multidrug resistance-associated proteins (MRPs) pumping various drug metabolites with glutathione as well as the organic anions. The pharmacological treatment of an MRP inhibitor, MK571, significantly potentiated the BITC-induced antiproliferation, coincided with the enhanced accumulation of BITC and glutathione in human colorectal cancer HCT-116 cells. MK571 also enhanced the apoptosis induction as well as activation of the mitogen-activated protein kinases and caspase-3, whereas it did not affect their basal levels. These results suggested that, since MRPs might play a pivotal role in the BITC efflux, MK571 potentiates the BITC-induced antiproliferation in human colorectal cancer cells through inhibition of the glutathione-dependent BITC efflux.


    Benzyl Isothiocyanate Ameliorates High-Fat Diet-Induced Hyperglycemia by Enhancing Nrf2-Dependent Antioxidant Defense-Mediated IRS-1/AKT/TBC1D1 Signaling and GLUT4 Expression in Skeletal Muscle

    Wei-Ting Chuang, Chih-Ching Yen, Chin-Shiu Huang, Haw-Wen Chen, Chong-Kuei Lii
    PMID: 33301311   DOI: 10.1021/acs.jafc.0c06269

    Abstract

    Obesity caused lipotoxicity, which results in insulin resistance. We studied whether benzyl isothiocyanate (BITC) improved insulin resistance in muscle. BITC was studied
    in mice fed a high-fat diet (HFD) and
    in C2C12 myotubes treated with palmitic acid (PA). In C2C12 cells, BITC mitigated PA inhibition of glucose uptake and phosphorylation of IRS-1, AKT, and TBC1D1 in response to insulin. BITC upregulated the expression of HO-1, GSTP, and GCLM mRNA and protein as well as GSH contents, which suppressed oxidative damage. Knockdown of Nrf2 abrogated BITC enhancement of antioxidant defense and subsequently reversed BITC protection against PA-induced insulin resistance. Moreover, BITC upregulated the expression of GLUT4, PPARγ, and C/EBPα. In HFD-fed mice, plasma total cholesterol, nonesterified fatty acid, and glucose levels and HOMA-IR were dose-dependently decreased with 0.05 or 0.1% BITC administration. In gastrocnemius muscle, compared with the HFD group, BITC increased the phosphorylation of AKT and TBC1D1, GSH contents, and the expression of antioxidant enzymes as well as GLUT4. These results indicate that BITC ameliorates obesity-induced hyperglycemia by enhancing insulin sensitivity in muscle. This is partly attributed to its inhibition of lipotoxicity-induced oxidative insult and upregulation of GLUT4 expression.


    Synthesis of Isothiocyanates Using DMT/NMM/TsO

    Łukasz Janczewski, Dorota Kręgiel, Beata Kolesińska
    PMID: 34066597   DOI: 10.3390/molecules26092740

    Abstract

    Thirty-three alkyl and aryl isothiocyanates, as well as isothiocyanate derivatives from esters of coded amino acids and from esters of unnatural amino acids (6-aminocaproic, 4-(aminomethyl)benzoic, and tranexamic acids), were synthesized with satisfactory or very good yields (25-97%). Synthesis was performed in a "one-pot", two-step procedure, in the presence of organic base (Et
    N, DBU or NMM), and carbon disulfide via dithiocarbamates, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO
    ) as a desulfurization reagent. For the synthesis of aliphatic and aromatic isothiocyanates, reactions were carried out in a microwave reactor, and selected alkyl isothiocyanates were also synthesized in aqueous medium with high yields (72-96%). Isothiocyanate derivatives of L- and D-amino acid methyl esters were synthesized, under conditions without microwave radiation assistance, with low racemization (er 99 > 1), and their absolute configuration was confirmed by circular dichroism. Isothiocyanate derivatives of natural and unnatural amino acids were evaluated for antibacterial activity on
    and
    bacterial strains, where the most active was ITC


    Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds

    Ping Li, Yi-Meng Zhao, Cui Wang, Hua-Ping Zhu
    PMID: 33300139   DOI: 10.1111/1750-3841.15539

    Abstract

    The development of natural antimicrobial agents has attracted long-term attention due to the increasing demand for food preservation. Papaya, a widely cultivated nutritious tropical fruit, has benzyl isothiocyanate (BITC) as one of the most important secondary metabolites in its seeds. And the antibacterial activity of BITC toward different strains and the main antibacterial pathway remain unclear. The current study focused on characterizing the antibacterial effect and exploring the major bacteriostatic pathway of BITC. BITC was shown to have a broad-spectrum antibacterial effect, with a minimum inhibitory concentration of 1 µL/mL for Escherichia coli, Bacillus subtilis, and Aspergillus niger, and 0.5 µL/mL for Salmonella enterica, Staphylococcus aureus, and Penicillium citrinum. Additionally, BITC was identified to affect the integrity of the biological oxidation system rather than the permeability or morphology of cell membranes. Furthermore, BITC was found not only to affect ATP production but also to hinder a series of important chemical reactions of the coenzymes involved in the transfer of hydrogen ions in the respiratory chain. The bacteriostatic pathway of BITC was shown to be implicated in an incomplete respiratory chain and the deregulation of the metabolism system. These results indicate the potential of BITC as a natural preservative in the food industry. PRACTICAL APPLICATION: BITC is present in papaya seeds and can be extracted and purified. Exploring its antibacterial activity and main action pathway may facilitate its application as a new bacteriostatic agent in food industry.


    Suppression of multiple processes relevant to cancer progression by benzyl isothiocyanate may result from the inhibition of Aurora A kinase activity

    Tzu-Tung Yu, Meng-Ya Chang, Yi-Jen Hsieh, Chih-Jui Chang
    PMID: 33016302   DOI: 10.1039/d0fo01565b

    Abstract

    Cruciferous vegetables are good sources of phytochemicals that have the potential to prevent cancer. Benzyl isothiocyanate (BITC) is the hydrolysis product of glucosinolates that are especially abundant in cruciferous vegetables. The anti-cancer activities of BITC have been studied for decades. The mechanisms of reducing the incidence of cancer by BITC involve multiple pathways, including the inhibition of proliferation, induction of apoptosis and inhibition of angiogenesis. One of the major common phenotypes induced by BITC in previous studies is G2/M cell cycle arrest. Therefore, interference of mitosis progression is likely to be an important anti-tumor mechanism of BITC. Using immunofluorescence staining, we show that BITC induces cell arrest in mitosis by perturbation of mitotic spindles. The abnormal mitotic spindles were resulted from the inactivation of Aurora A by BITC. The fact that BITC inhibits the activation of Aurora A and disrupts mitotic spindles provides one of the possible explanations why BITC is able to arrest cells in the G2/M phase and induce apoptosis in many previous studies. Besides, Aurora A is an essential player of mitosis and also has non-mitotic functions in tumorigenesis. As an inhibitor of Aurora A, BITC not only is an antimitotic agent but also inhibits tumor progression via many pathways.


    Benzyl Isothiocyanate Produced by Garden Cress (Lepidium sativum) Prevents Accumulation of Hepatic Lipids

    Shin-Ichiro Yokoyama, Miyuki Kodera, Akiko Hirai, Mitsuhiko Nakada, Yuki Ueno, Toshihiko Osawa
    PMID: 33132353   DOI: 10.3177/jnsv.66.481

    Abstract

    We determined the physiological effects of glucotropaeolin-rich lyophilized garden cress sprout powder (GC) administered to fasting and nonfasting mice. High-performance liquid chromatography analysis revealed glucotropaeolin (57.4±1.1 mg/g dry weight) as a major phytochemical constituent of GC. Decreasing tendency in body weight and feeding efficiency ratio were detected in the group of mice fed 0.05% (w/w) GC (GC0.05). Nonfasting mice exhibited significantly lower liver weights that were unchanged after fasting. Decreased total lipid (TL) and triglyceride (TG) levels in the liver were detected in the nonfasted GC0.01 and GC0.05 groups, but only in TLs of the fasted groups. The levels of plasma TGs and nonesterified fatty acids of the GC0.05 group, which remained unchanged during nonfasting, decreased after fasting. To determine its effects on the accumulation of lipids in the liver, the glucotropaeolin aglycone, benzyl isothiocyanate (BITC), was added to the liver-derived HepG2 human cell line cultured in a medium containing a high concentration of D-glucose (4,500 mg/L D-glucose) (HG group) or 1 mM oleic acid (SO group). Toxicity was not detected when cells were treated with as much as 5 μM BITC; however, lipid accumulation was inhibited by BITC in a concentration-dependent manner in the HG groups. The same effect was observed when 2 μM BITC was added to the diet of the SO groups. These results suggest that moderate levels of GC or BITC are useful for reducing liver and plasma TGs.


    Enhancing the fungicidal activity of amphotericin B via vacuole disruption by benzyl isothiocyanate, a cruciferous plant constituent

    N Yamada, W Murata, Y Yamaguchi, K-I Fujita, A Ogita, T Tanaka
    PMID: 33128810   DOI: 10.1111/lam.13425

    Abstract

    Amphotericin B (AmB), a typical polyene macrolide antifungal agent, is widely used to treat systemic mycoses. In the present study, we show that the fungicidal activity of AmB was enhanced by benzyl isothiocyanate (BITC), a cruciferous plant-derived compound, in the budding yeast, Saccharomyces cerevisiae. In addition to forming a molecular complex with ergosterol present in fungal cell membranes to form K
    -permeable ion channels, AmB has been recognized to mediate vacuolar membrane disruption resulting in lethal effects. BITC showed no effect on AmB-induced plasma membrane permeability; however, it amplified AmB-induced vacuolar membrane disruption in S. cerevisiae. Furthermore, the BITC-enhanced fungicidal effects of AmB significantly decreased cell viability due to the disruption of vacuoles in the pathogenic fungus Candida albicans. The application of the combinatorial antifungal effect of AmB and BITC may aid in dose reduction of AmB in clinical antifungal therapy and consequently decrease side effects in patients. These results also have significant implications for the development of vacuole-targeting chemotherapy against fungal infections.


    The effect of benzyl isothiocyanate on Candida albicans growth, cell size, morphogenesis, and ultrastructure

    Cheila Pereira, Ana Margarida Calado, Ana Cristina Sampaio
    PMID: 32939678   DOI: 10.1007/s11274-020-02929-9

    Abstract

    Candida albicans is a commensal yeast that may become pathogenic and even lethal to the host. Over the last few decades, antifungal resistance has increased, promoting screening of the antifungal potential of old and new substances. This study investigates the antifungal potential of isothiocyanates (ITCs) against C. albicans oral isolates. A preliminary susceptibility disk diffusion test (DD) was performed using allyl isothiocyanate (AITC), benzyl isothiocynanate (BITC) and phenyl ethyl isothiocyanate (PEITC) at a fixed concentration range (0.001-0.1 M). Because C. albicans isolates were more susceptible to BITC and PEITC, their effect on cell size and on germ tube formation (GTF) were tested. The most promising molecule, BITC, was further tested for effects on cell viability, oxidative stress and for ultrastructure. ITCs, especially the aromatic ones, had a significant type-, dose- and isolate-dependent anti-Candida activity. Although BITC and PEITC had similar activity against the yeast cells, BITC had a more pronounced effect on cell size and GTF. Furthermore, BITC appears to induce oxidative stress and promote changes in the cell ultrastructure, interfering with cell wall structure. Our work showed that aromatic ITCs have the potential to effect C. albicans cells in multiple ways, including size, shape and GTF (BITC and PEITC), oxidative stress, and ultrastructure (BITC). Overall, our results suggest that BITC may be effectively used against C. albicans to modulate its growth, and control or suppress its invasive potential.


    Pseudosciaena crocea roe protein-stabilized emulsions for oral delivery systems: In vitro digestion and in situ intestinal perfusion study

    Yue Tang, Xiaohan Wang, Hui Jiang, Liang Song, Haozhe Cui, Zhihui Zhang, Songyi Lin
    PMID: 32839962   DOI: 10.1111/1750-3841.15371

    Abstract

    Benzyl isothiocyanate (BITC) was encapsulated in oil-in-water emulsions stabilized by Pseudosciaena crocea roe protein isolate (PRPI). The stability, lipid digestion, BITC bioavailability, and retention rate of the emulsions were characterized using a simulated gastrointestinal tract model. Tween-corn and PRPI-medium-chain triglycerides (MCT) emulsions were used as controls. The membrane permeability and BITC absorption from these emulsions were investigated by in situ single-pass intestinal perfusion. The results showed that the PRPI-stabilized emulsions were stable under nonacidic environment conditions. Moreover, the PRPI-corn emulsion had more obvious protective effects than PRPI-MCT and Tween-corn emulsions. Atomic force and confocal laser scanning microscopy images showed that the protein hydrolyzed and oil droplets aggregated during simulated gastric phase digestion. Following the exposure of oil droplets in the small intestine phase, the PRPI-corn emulsion had a high rate of free fatty acid release (99.13 ± 2.49%), and the retention rate and bioavailability of BITC from the PRPI-corn emulsion were 75.93 ± 7.17% and 77.32 ± 5.36%, respectively, which were significantly higher than those measured for the other emulsions (P < 0.05). Moreover, the K
    and P
    of the PRPI-corn emulsion reached the maximum value at 45 min and then decreased slowly. These results suggest that the PRPI-corn emulsion delivery system is effective in encapsulating, delivering, and protecting BITC. PRACTICAL APPLICATION: This study provides some useful information for the food industry to develop a Pseudosciaena crocea roe protein isolate (PRPI) emulsion that could be successfully used to construct a BITC delivery system and improve benzyl isothiocyanate (BITC) bioavailability. The protective effect on BITC assessed in vitro simulated gastrointestinal tract and in situ single-pass intestinal perfusion are discussed.


    Bioactivity-Guided Identification of Anti-Adipogenic Isothiocyanates in the Moringa (

    Linhua Huang, Chunmao Yuan, Yu Wang
    PMID: 32481514   DOI: 10.3390/molecules25112504

    Abstract

    Due to the side effects of obesity medications, many studies have focused on the natural products used in the daily diet to control weight. Moringa seed pods and leaves are widely used as vegetables or diet supplements due to the high nutrition value. However, no bioactivity-guided anti-adipogenic study was previously conducted. Therefore, a preadipocyte cell line was adopted as the bioactivity assay to identify the anti-adipogenic compounds in the peeled Moringa seed. Two known sulphur-containing compounds (
    and
    ) were isolated and identified. Compound
    , 4-(α-l-rhamnosyloxy) benzyl isothiocyanate
    showed a great anti-adipogneic effect with an IC
    value of 9.2 μg/mL. The isothiocyanate (ITC) group in compound
    could be responsible for the inhibitory activity. In addition, a series of compounds with the ITC group were used to further investigate the structure-activity relationship, indicating foods containing ITC derivatives have the potential of being used to control weight.


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